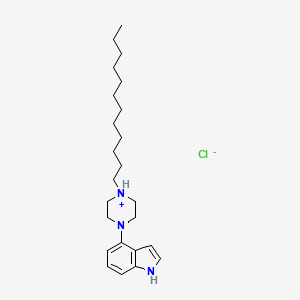

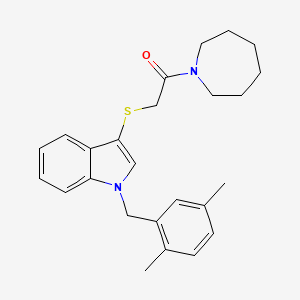

![molecular formula C15H12N4O5 B2490648 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 899982-52-6](/img/structure/B2490648.png)

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related oxadiazole derivatives involves several key steps, including the nitrosation of methyl 2-acylamino-3-dimethylaminopropenoates to convert n-acylglycines into 5-substituted 1,2,4-oxadiazole-3-carboxylates through a process involving DMF and phosphorus oxychloride, followed by opening into 2-aroylamino-3-dimethylamino-propenoates and subsequent nitrosation (Kmetič & Stanovnik, 1995). Another method involves 1,3-dipolar cycloadditions with nitrile oxides to alkyl N-(diphenylmethylene)-α,β-dehydroamino acids, leading to 4,5-dihydroisoxazole and 4,5-dihydro-1,2,4-oxadiazole derivatives with high site- and regioselectivity (Balsamini et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds, like 1‐[(2,6‐Dimethylphenyl)aminocarbonylmethyl]‐4‐{[3‐(4‐nitrophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl}piperazine, shows weak intramolecular C—H⋯N interaction and is stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction, providing insights into the structural aspects of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide (Wang et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving the synthesis of nitrofurantoin analogues, such as N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide, highlight the potential for creating compounds with similar backbones to this compound. These compounds exhibit notable antibacterial properties, suggesting the chemical reactivity and potential biological activity of the target compound (Hassan et al., 2020).

Physical Properties Analysis

The synthesis and characterization of compounds related to the target molecule provide insight into its physical properties. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which shares structural similarities, was confirmed by single crystal X-ray diffraction studies, indicating the crystalline nature and stability of such compounds (Prabhuswamy et al., 2016).

Chemical Properties Analysis

An acid-promoted reaction of N-(cyanomethyl) amide with a nitrosation reagent offers a novel synthesis route for 1,2,4-oxadiazole-3-carboxamide derivatives, highlighting the chemical properties and reactivity of oxadiazole compounds. This method provides a high yield and reduced acid use, offering insights into efficient synthesis strategies for related compounds (Du et al., 2021).

Applications De Recherche Scientifique

Antidiabetic Activity

The compound has been studied for its potential antidiabetic activity. A study explored the synthesis of a series of compounds related to N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide, characterizing their structure and evaluating their in vitro antidiabetic activity using the α-amylase inhibition assay. The results suggest that such compounds may have potential as antidiabetic agents, although further study is needed to fully understand their mechanism of action and effectiveness (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antimicrobial Activity

A range of derivatives of 1,3,4-oxadiazole, which includes the core structure of this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, indicating potential as antimicrobial agents. One study specifically highlighted the antibacterial activities of certain compounds against Staphylococcus aureus and Escherichia coli bacteria (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Antiallergic Activity

The synthesis of 2-alkyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds, including the 1,3,4-oxadiazole derivatives, have been explored for their antiallergic activities. The research indicates that certain derivatives are orally active and show promising antiallergic effects, offering insights into the potential use of these compounds in treating allergic reactions (Huang, Kuo, Wang, Ishii, & Nakamura, 1994).

Antistaphylococcal Activity

The synthesis of N-acylhydrazones and 1,3,4-oxadiazole derivatives related to this compound was carried out to evaluate their antibacterial activity, particularly against Staphylococcus aureus. The study found strong activity, suggesting the potential for these compounds to be developed into new drug candidates (Soares de Oliveira, Lira, dos Santos Falcão-Silva, Siqueira-Júnior, Barbosa-Filho, & DE ATHAYDE-FILHO, 2012).

Corrosion Inhibition

The compound has been examined for its potential as a corrosion inhibitor for mild steel in hydrochloric acid solution. The study found that this compound demonstrates significant anticorrosion characteristics, offering potential applications in protecting metal surfaces against corrosive environments (Al-amiery, Shaker, Kadhum, & Takriff, 2021).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined by studying its effects on cells or organisms. Without specific studies on this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O5/c1-8-3-4-10(7-9(8)2)14-17-18-15(24-14)16-13(20)11-5-6-12(23-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHSMEGPXHOOCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

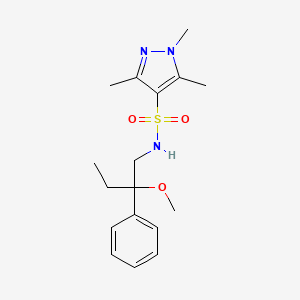

![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)

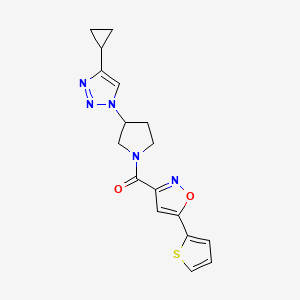

![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)

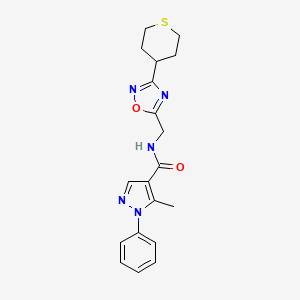

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)

![10-ethoxy-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2490581.png)

![N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490583.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)